molecular formula C23H27NO6 B11112086 N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine

N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine

Cat. No.: B11112086
M. Wt: 413.5 g/mol
InChI Key: PLRVORZITXZFGM-UHFFFAOYSA-N
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Description

N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine is a complex organic compound with a unique structure that combines a furochromenone moiety with a norleucine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine typically involves multiple steps. The starting material is often a furochromenone derivative, which undergoes acylation with a norleucine derivative. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine involves its interaction with specific molecular targets. The furochromenone moiety can interact with enzymes or receptors, modulating their activity. The norleucine residue may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-leucine
  • N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]valine
  • 3-(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-propionic acid

Uniqueness

N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine stands out due to its specific combination of a furochromenone moiety with a norleucine residue. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C23H27NO6/c1-5-6-7-18(22(26)27)24-21(25)9-8-15-13(3)17-10-16-12(2)14(4)29-19(16)11-20(17)30-23(15)28/h10-11,18H,5-9H2,1-4H3,(H,24,25)(H,26,27)

InChI Key

PLRVORZITXZFGM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Origin of Product

United States

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